Debio-1347
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Overview
Description
Debio-1347 is an orally bioavailable inhibitor of the fibroblast growth factor receptor subtypes 1 (FGFR-1), 2 (FGFR-2), and 3 (FGFR-3), with potential antineoplastic activity . It binds to and inhibits FGFR-1, -2, and -3, which results in the inhibition of FGFR-mediated signal transduction pathways . This leads to the inhibition of both tumor cell proliferation and angiogenesis, and causes cell death in FGFR-overexpressing tumor cells .
Molecular Structure Analysis
Debio-1347 has a unique chemical scaffold . By interacting with unique residues in the ATP-binding site of FGFR1, FGFR2, or FGFR3, Debio-1347 selectively inhibits FGFR1, FGFR2, and FGFR3 but does not inhibit kinase insert domain receptor (KDR) or other kinases .
Chemical Reactions Analysis
Debio-1347 displayed preferential antitumor activity against cancer cells with various FGFR genetic alterations . Because of its unique binding mode, Debio-1347 can inhibit FGFR2 harboring one type of the gatekeeper mutation that causes resistance to other FGFR inhibitors and block FGFR2 V564F–driven tumor growth .
Physical And Chemical Properties Analysis
Debio-1347 belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .
Scientific Research Applications
Gastrointestinal Cancers with FGFR Gene Fusion : Debio-1347 has shown promise in treating patients with gastrointestinal cancers harboring an FGFR gene fusion. It demonstrated encouraging clinical activity and manageable treatment-emergent adverse events in a first-in-human phase 1 study (Matos et al., 2019).
Pharmacokinetics and Pharmacodynamics : Debio-1347's pharmacokinetics and pharmacodynamics have been studied, focusing on its efficacy and tolerability in patients with advanced solid tumor malignancies harboring FGFR 1, 2, or 3 genetic alterations (Zanna et al., 2015).
Correlation with High mRNA Expression : High mRNA expression levels of at least one FGFR gene might be a better predictor of sensitivity to Debio-1347 than genetic alteration. This suggests new insights into the predictive sensitivity to Debio-1347 and can help refine patient selection for FGFR-targeted therapy (Brichory et al., 2017).
Tolerability and Efficacy in Advanced Solid Tumors : A study investigated the tolerability, efficacy, and pharmacokinetics/pharmacodynamics of Debio-1347 in patients with advanced solid tumors harboring FGFR1–3 gene alterations. It showed encouraging preliminary efficacy and acceptable tolerability up to 80 mg/day (Voss et al., 2019).
FUZE Clinical Trial in FGFR Fusion-Positive Advanced Solid Tumors : Debio-1347 was studied in a phase 2 trial for its efficacy and tolerability in patients with solid tumors harboring FGFR1-3 fusion/rearrangement (Hyman et al., 2019).
Formulation Switch and Pharmacokinetics/Pharmacodynamics : Research focused on the formulation switch from capsules to tablets in a first-in-human dose escalation trial, highlighting the importance of dosage form for treatment compliance at high doses in solid tumor patients (Nicolas‐Métral et al., 2015).
Antitumoral Activity in Animal Models : Debio-1347 displayed dose-dependent antitumoral activity in animal models with FGFR fusion or amplification, suggesting therapeutic opportunities for patients with FGFR genetic alterations (McClinch et al., 2014).
First-in-human Phase I “Basket” Study : Debio-1347 was evaluated in a phase I dose-escalation multiple tumor type “basket” study for patients with advanced solid malignancies harboring activating alterations of FGFR 1, 2, or 3 (Voss et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMNJULZEQTDJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Debio-1347 | |
CAS RN |
1265229-25-1 |
Source
|
Record name | Debio-1347 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265229251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEBIO-1347 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZOLIGRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR9ZYH80Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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